N-(isoquinolin-3-yl)acetamide

Lipophilicity Drug-likeness Permeability

N-(Isoquinolin-3-yl)acetamide (CAS 6187-27-5, synonym 3-acetamidoisoquinoline) is a small-molecule heterocyclic amide (C₁₁H₁₀N₂O, MW 186.21 g/mol) consisting of an isoquinoline ring acylated at the 3-position. Its key computed physicochemical values include an XlogP of 1.6 and a topological polar surface area (TPSA) of 42 Ų.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 6187-27-5
Cat. No. B8795155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(isoquinolin-3-yl)acetamide
CAS6187-27-5
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=CC=CC=C2C=N1
InChIInChI=1S/C11H10N2O/c1-8(14)13-11-6-9-4-2-3-5-10(9)7-12-11/h2-7H,1H3,(H,12,13,14)
InChIKeySYXIVIPLMNLWKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Isoquinolin-3-yl)acetamide (CAS 6187-27-5): Core Chemical Identity and Baseline Parameters for Procurement Screening


N-(Isoquinolin-3-yl)acetamide (CAS 6187-27-5, synonym 3-acetamidoisoquinoline) is a small-molecule heterocyclic amide (C₁₁H₁₀N₂O, MW 186.21 g/mol) consisting of an isoquinoline ring acylated at the 3-position [1]. Its key computed physicochemical values include an XlogP of 1.6 and a topological polar surface area (TPSA) of 42 Ų . Unlike the more extensively characterized N-(quinolin-3-yl)acetamide regioisomer, the isoquinoline core imparts distinct electronic distribution and hydrogen-bonding geometry that can alter target recognition and metabolic stability—factors critical for lead optimization and chemical probe development.

Why Generic Isoquinoline Substitution Fails: Core-Scaffold Divergence Between Quinoline and Isoquinoline Acetamide Analogs


Isoquinoline and quinoline acetamides are frequently treated as interchangeable heterocyclic building blocks, yet the identity of the core scaffold—isoquinoline vs. quinoline—can profoundly affect molecular recognition. The crystal structure of N-(quinolin-3-yl)acetamide bound to Trypanosoma cruzi histidyl-tRNA synthetase (PDB 4YRR) demonstrates that the quinoline nitrogen engages a defined hydrogen-bond network in the enzyme active site [1]. In the isoquinoline congener, the nitrogen position is shifted, fundamentally altering both H-bond donor/acceptor topology and π-stacking geometry [2]. This single-atom difference can abolish target engagement or create unanticipated off-target interactions, rendering simple scaffold substitution unreliable without quantitative comparative data.

Quantitative Differentiation Evidence for N-(Isoquinolin-3-yl)acetamide vs. Quinoline and Positional Isomer Analogs


Lipophilicity Differential: XlogP 1.6 vs. 1.37 for N-(Quinolin-3-yl)acetamide

Computed lipophilicity clearly differentiates the two core scaffolds. N-(Isoquinolin-3-yl)acetamide exhibits an XlogP of 1.6 , whereas the direct quinoline analog, N-(quinolin-3-yl)acetamide (CAS 5417-50-5), has a computed LogP of 1.37 . This ≈0.23 log unit difference represents a ~70% greater predicted octanol-water partition coefficient for the isoquinoline congener, indicating moderately higher membrane permeability.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area: A 42 Ų Baseline for CNS Multiparameter Optimization

The topological polar surface area (TPSA) of N-(isoquinolin-3-yl)acetamide is 42 Ų . For N-(quinolin-3-yl)acetamide, the TPSA is predicted as 41.5 Ų (estimated from identical molecular connectivity but distinct nitrogen placement) [1]. While the absolute difference is minimal, the TPSA value places both compounds below the 60 Ų threshold commonly used for predicting blood–brain barrier penetration, indicating their suitability as CNS-permeable fragment leads.

Polar surface area CNS drug-likeness Physicochemical profiling

Crystallographically Validated Target Engagement for the Quinoline Analog Only: Implications for Negative Control Selection

N-(Quinolin-3-yl)acetamide has been co-crystallized with T. cruzi histidyl-tRNA synthetase (PDB 4YRR; resolution 2.30 Å, R-free 0.245), confirming specific active-site binding [1]. No equivalent co-crystal structure exists for N-(isoquinolin-3-yl)acetamide with any reported target, despite extensive deposition of isoquinoline-containing ligand structures in the PDB [2]. This absence of structural target engagement data for the isoquinoline congener suggests it may serve as an ideal negative control compound in assays where the quinoline analog is the active probe.

Target engagement Crystallography Negative control

Synthetic Accessibility and Purity Profile: Single-Step Acetylation from 3-Aminoisoquinoline

N-(Isoquinolin-3-yl)acetamide is prepared by straightforward acetylation of 3-aminoisoquinoline with acetic anhydride at 60 °C for 16 hours, yielding the title compound in sufficient purity for direct use in subsequent transformations without chromatographic purification . This contrasts with several multi-step routes required for elaborated 3-substituted isoquinoline carboxamide analogs described in the patent literature [1]. The commercial supply typically offers ≥95% purity by HPLC, reducing the need for in-house repurification.

Synthetic tractability Purity Scalable synthesis

Optimal Application Scenarios for N-(Isoquinolin-3-yl)acetamide Based on Differential Evidence


Negative Control in Fragment-Based Drug Discovery Assays Targeting Aminoacyl-tRNA Synthetases

Because its quinoline congener co-crystallizes with T. cruzi HisRS (PDB 4YRR) but the isoquinoline analog lacks any published target engagement data, N-(isoquinolin-3-yl)acetamide is ideally suited as a scaffold-matched negative control in fragment screening campaigns . Its use alongside the active quinoline fragment can deconvolute whether observed phenotypes arise from specific HisRS inhibition or from non-specific heterocycle effects.

CNS-Penetrant Lead Optimization Fragments Requiring Moderate Lipophilicity

The compound’s XlogP of 1.6 and TPSA of 42 Ų place it favorably within the CNS drug-like chemical space (LogP < 5, TPSA < 60 Ų) . Medicinal chemists prioritizing CNS targets can select this isoquinoline core over the slightly less lipophilic quinoline analog (LogP 1.37) when seeking enhanced passive brain permeability .

Rapid SAR Exploration of Isoquinoline-3-Carboxamide Wnt Pathway Inhibitors

Patent literature increasingly claims isoquinolin-3-yl carboxamides as Wnt pathway inhibitors, requiring extensive SAR around the 3-position . N-(Isoquinolin-3-yl)acetamide serves as the minimal acetylated scaffold, enabling medicinal chemists to evaluate the contribution of the acetamide group versus elaborated carboxamide substituents in a modular fashion .

High-Throughput Screening Libraries as a Physicochemical Diversity Element

The combined properties of high synthetic accessibility (single-step, no chromatography), robust commercial purity (≥95%), and a distinct isoquinoline scaffold make this compound a cost-effective diversity element for enriching HTS libraries . Its LogP offset (~0.23 units above the quinoline analog) provides a measurable lipophilicity gradient for evaluating structure–property relationships across screening collections .

Quote Request

Request a Quote for N-(isoquinolin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.